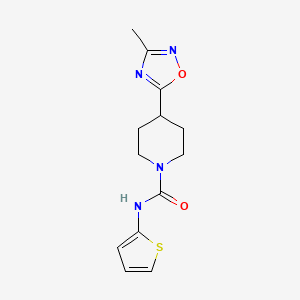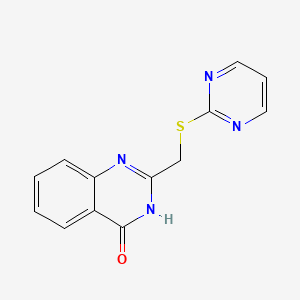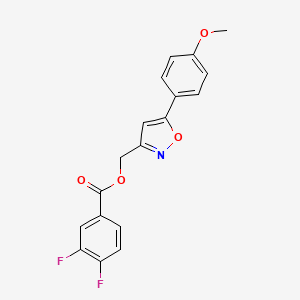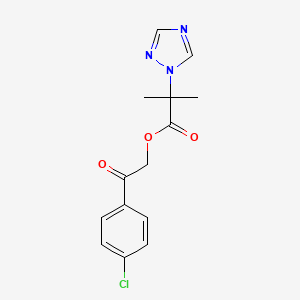
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively researched to understand its mechanism of action, biochemical and physiological effects, and limitations.
Applications De Recherche Scientifique
Antimicrobial and Anti-Inflammatory Activities
Research has shown that compounds containing 1,3,4-oxadiazole structures, which are chemically related to the specified compound, exhibit significant antimicrobial activities. For instance, a study by Başoğlu et al. (2013) demonstrated that ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various nuclei, including 1,3,4-oxadiazole, possess good to moderate antimicrobial activity against tested microorganisms. This indicates the potential for these compounds to be used in developing new antimicrobial agents (Başoğlu et al., 2013).
Antiproliferative and Anticancer Activities
The antiproliferative properties of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been explored, highlighting their action as tubulin inhibitors. Krasavin et al. (2014) discovered that these compounds inhibit tubulin, which is crucial for cell division, thereby exhibiting antiproliferative effects. Such findings underscore the potential of these compounds in cancer therapy (Krasavin et al., 2014).
Enzyme Inhibition
Compounds bearing the 1,3,4-oxadiazole moiety have also been investigated for their enzyme inhibitory activities. A study by Khalid et al. (2016) synthesized N-substituted derivatives with 1,3,4-oxadiazol structures and screened them against Gram-negative and Gram-positive bacteria. They found these compounds to exhibit moderate to significant activity, indicating their potential as enzyme inhibitors, which can be critical in the development of therapeutic agents for various diseases (Khalid et al., 2016).
Propriétés
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-9-14-12(19-16-9)10-4-6-17(7-5-10)13(18)15-11-3-2-8-20-11/h2-3,8,10H,4-7H2,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYRDKYVNOQMSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCN(CC2)C(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2360368.png)

![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide](/img/structure/B2360370.png)

![6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2360374.png)


![9-(4-ethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2360379.png)
![N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360380.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2360381.png)


![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360386.png)
